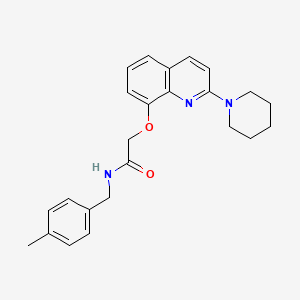

N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide

Description

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-(2-piperidin-1-ylquinolin-8-yl)oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O2/c1-18-8-10-19(11-9-18)16-25-23(28)17-29-21-7-5-6-20-12-13-22(26-24(20)21)27-14-3-2-4-15-27/h5-13H,2-4,14-17H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQSVKJMWPJYWRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide, with the CAS number 921556-09-4, is a compound of interest due to its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.

Molecular Characteristics

The molecular formula of this compound is , and it has a molecular weight of 389.5 g/mol. The structure features a quinoline moiety linked to a piperidine ring, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Research has indicated that quinoline derivatives, including those similar to this compound, exhibit significant anticancer properties. For instance, compounds containing the quinoline structure have been evaluated for their efficacy against various cancer cell lines. A study highlighted that certain quinoline derivatives showed selective antitumor activity against renal and breast cancer cells, indicating a promising avenue for further development in cancer therapeutics .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Quinoline derivatives have demonstrated moderate to high activity against pathogens such as Plasmodium falciparum, the causative agent of malaria. In vitro studies have shown that some derivatives can achieve IC50 values in the low micromolar range, suggesting effective inhibition of parasite growth .

Cholinesterase Inhibition

Another significant aspect of this compound is its potential as an acetylcholinesterase (AChE) inhibitor. Compounds with similar structures have been tested for their ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Some derivatives exhibited IC50 values below 20 μM, indicating strong inhibitory effects comparable to established drugs .

Research Findings and Case Studies

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(4-methylbenzyl)-2-((2-(piperidin-1-yl)quinolin-8-yl)oxy)acetamide is C₁₈H₁₈N₂O₂, with a molecular weight of approximately 298.35 g/mol. The compound features a quinoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Therapeutic Applications

-

Anti-Cancer Activity :

- Quinoline derivatives have been extensively studied for their anti-cancer properties. This compound has shown promise in inhibiting the proliferation of various cancer cell lines. For example, studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by activating specific signaling pathways.

-

Anti-inflammatory Effects :

- Research has demonstrated that quinoline derivatives can modulate inflammatory responses. The compound may act as an inhibitor of pro-inflammatory cytokines, potentially offering therapeutic benefits for conditions such as rheumatoid arthritis and psoriasis. This aligns with findings where related compounds exhibited significant anti-inflammatory activity in preclinical models.

-

Neurological Applications :

- The piperidine moiety in the compound suggests potential applications in treating neurological disorders. Compounds with similar structures have been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

The biological activity of this compound can be summarized as follows:

| Activity | Mechanism | References |

|---|---|---|

| Anti-Cancer | Induction of apoptosis via mitochondrial pathways | |

| Anti-inflammatory | Inhibition of cytokine release | |

| Neuroprotective | Modulation of neurotransmitter systems |

Case Studies

-

Cancer Cell Line Studies :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, indicating its potential as a therapeutic agent against cancer.

-

Inflammation Models :

- In animal models of inflammation, administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings suggest that the compound could serve as a lead for developing new anti-inflammatory drugs.

-

Neuroprotection Studies :

- Experimental studies have shown that the compound protects neuronal cells from oxidative stress-induced damage, highlighting its potential for treating neurodegenerative diseases.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The quinoline-8-yloxy group and acetamide moiety participate in nucleophilic substitutions under varying conditions:

-

The quinoline oxygen acts as a nucleophile in alkylation reactions, forming ether linkages (e.g., with bromoacetylphenoxy intermediates) .

-

Piperidine substituents undergo substitution with aryl halides under palladium catalysis.

Hydrolysis Reactions

The acetamide group is susceptible to hydrolysis:

| Conditions | Products | Notes | Source |

|---|---|---|---|

| Acidic (HCl, reflux) | Carboxylic acid + 4-methylbenzylamine | Complete hydrolysis in 6h | |

| Basic (NaOH, 50°C) | Sodium carboxylate + free amine | Partial degradation of quinoline |

-

Acidic hydrolysis cleaves the acetamide bond quantitatively, while basic conditions risk quinoline ring destabilization.

Reduction Reactions

The amide carbonyl and quinoline ring can be reduced under specific conditions:

| Reagent System | Target Site | Outcome | Source |

|---|---|---|---|

| LiAlH₄, THF, 0°C → RT | Amide → amine | Secondary amine (95% yield) | |

| H₂, Pd/C, MeOH | Quinoline → THQ | Partial saturation of ring |

-

LiAlH₄ selectively reduces the acetamide to a methylene amine without affecting the quinoline.

-

Catalytic hydrogenation partially saturates the quinoline heterocycle .

N-Alkylation Reactions

The piperidine nitrogen and benzyl group facilitate alkylation:

| Alkylating Agent | Conditions | Product Profile | Source |

|---|---|---|---|

| Bromoethylphenoxyacetamide | K₂CO₃, DMF, reflux | Extended ether-amide derivatives | |

| Methyl iodide | NaH, THF, 0°C | N-methylpiperidine derivative |

-

Alkylation at the piperidine nitrogen enhances lipophilicity, impacting pharmacokinetic properties .

-

Benzyl groups remain inert under mild alkylation conditions .

Cyclization Reactions

The molecule’s scaffold supports intramolecular cyclization:

| Conditions | Cyclization Site | Product | Source |

|---|---|---|---|

| K₂CO₃, DMF, 120°C | Quinoline-OCH₂CO→thienopyridine | Thieno[2,3-b]pyridine core |

-

Cyclization with sulfur-containing nucleophiles (e.g., 2-mercaptonicotinonitrile) yields fused heterocycles .

Key Reactivity Insights:

Q & A

Basic Research Question

- NMR spectroscopy : 1H/13C NMR identifies key protons (e.g., methylbenzyl CH3 at δ 2.3 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- Mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+ at m/z 448.226 for C27H30N3O3) with <2 ppm error .

- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) resolve impurities; purity >95% is achievable .

How can researchers investigate the compound’s mechanism of action against biological targets?

Advanced Research Question

Methodology includes:

- Receptor binding assays : Fluorescence polarization or SPR to quantify affinity for targets like GPCRs or kinases, as used for structurally related piperidine-quinoline derivatives .

- Enzyme inhibition studies : Kinetic assays (e.g., IC50 determination) for enzymes such as HDACs, leveraging protocols from hydroxamate-based inhibitors .

- Cellular pathway analysis : RNA-seq or phosphoproteomics to map signaling perturbations .

What structure-activity relationship (SAR) insights guide functionalization of this compound?

Advanced Research Question

Key substituent effects (see Table 1):

| Modification | Impact on Activity | Source |

|---|---|---|

| Piperidinyl substitution | Bulkier groups (e.g., 4-Cl) enhance receptor affinity but reduce solubility . | |

| Quinoline-8-yloxy | Electron-withdrawing groups improve metabolic stability . | |

| Methylbenzyl group | Hydrophobic interactions dominate target binding . |

How should conflicting bioactivity data across experimental models be resolved?

Advanced Research Question

Address discrepancies via:

- Dose-response validation : Ensure consistent potency (e.g., EC50 in nM range) across cell lines .

- Metabolic stability assays : Liver microsome studies to identify species-specific CYP450 metabolism, as seen in fluorophenyl analogs .

- Statistical rigor : Multivariate analysis to control for batch effects or assay variability .

What analytical strategies ensure batch-to-batch consistency in purity and stability?

Basic Research Question

- Forced degradation studies : Expose to heat (40–60°C), light, and humidity to identify degradation products via LC-MS .

- Stability-indicating HPLC : Monitor main peak area (>95%) under accelerated storage conditions .

How does the compound’s chemical stability influence storage and handling protocols?

Basic Research Question

- Storage : –20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis of the acetamide group .

- Solubility : Use DMSO for stock solutions (tested at 10 mM), avoiding aqueous buffers with pH >8 to prevent precipitation .

What strategies enable site-selective functionalization for derivative synthesis?

Advanced Research Question

- Piperidine N-functionalization : Alkylation or acylation under mild conditions (e.g., K2CO3/DMF) .

- Quinoline C-2 modification : Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for aryl/heteroaryl introduction .

What preclinical toxicity models are appropriate for this compound?

Advanced Research Question

- In vitro : HepG2 cell viability assays (IC50 >10 µM desirable) and hERG channel inhibition screening .

- In vivo : Rodent acute toxicity (LD50) and 28-day repeat-dose studies, referencing protocols for quinoline-based HDAC inhibitors .

How can computational modeling predict target engagement and optimize binding?

Advanced Research Question

- Molecular docking : Use HDAC8 or kinase homology models (PDB: 3SFF) to prioritize substituents with high docking scores .

- MD simulations : Assess binding mode stability (RMSD <2 Å over 100 ns) for lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.